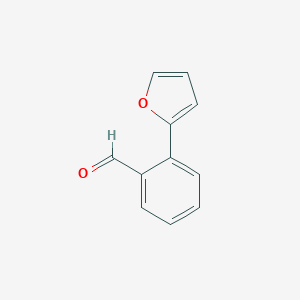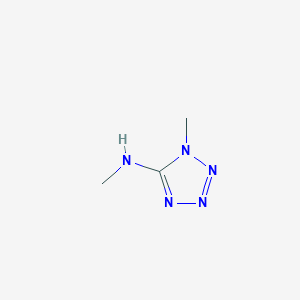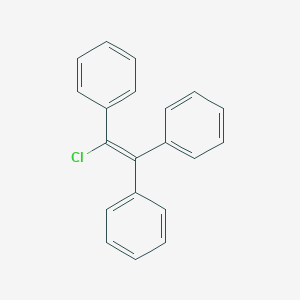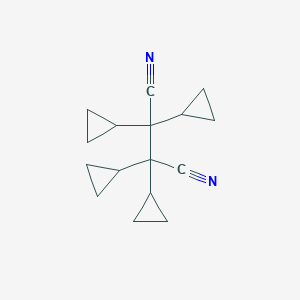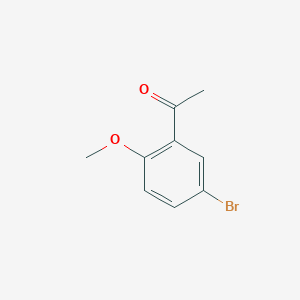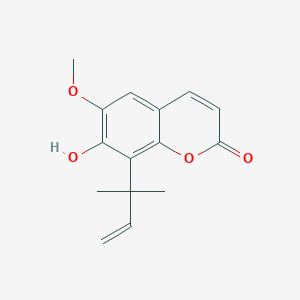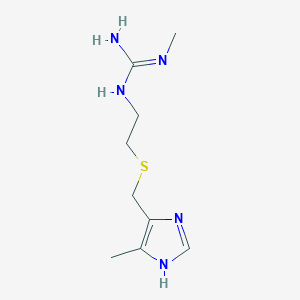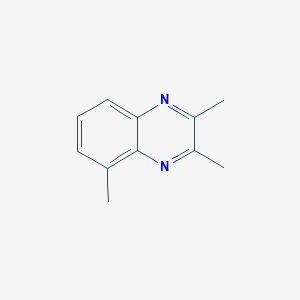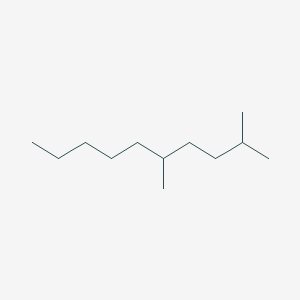
2,5-Dimethyldecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyldecane is a branched hydrocarbon with a molecular formula of C12H26. It is commonly used as a reference compound in gas chromatography and is also used in the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of 2,5-Dimethyldecane is not well understood. However, it is believed that its branched structure allows it to interact with other organic compounds in unique ways, making it a useful reference compound in gas chromatography.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2,5-Dimethyldecane. However, it is not believed to have any significant toxic effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,5-Dimethyldecane in lab experiments is its availability and low cost. Additionally, its unique structure makes it a useful reference compound in gas chromatography. However, its limited applications in other areas of scientific research may limit its usefulness in certain experiments.
Orientations Futures
Future research on 2,5-Dimethyldecane could focus on its potential applications in other areas of scientific research beyond gas chromatography. Additionally, further studies could be conducted to better understand its mechanism of action and potential biochemical and physiological effects.
Méthodes De Synthèse
2,5-Dimethyldecane can be synthesized through the catalytic hydrogenation of 2,5-dimethyl-1-undecene. This reaction is typically carried out in the presence of a palladium catalyst and hydrogen gas. The resulting product is then purified through distillation to obtain pure 2,5-Dimethyldecane.
Applications De Recherche Scientifique
2,5-Dimethyldecane has numerous applications in scientific research. It is commonly used as a reference compound in gas chromatography to identify and quantify other organic compounds. Additionally, it can be used as a model compound to study the behavior of branched hydrocarbons in various chemical reactions.
Propriétés
Numéro CAS |
17312-50-4 |
|---|---|
Nom du produit |
2,5-Dimethyldecane |
Formule moléculaire |
C12H26 |
Poids moléculaire |
170.33 g/mol |
Nom IUPAC |
2,5-dimethyldecane |
InChI |
InChI=1S/C12H26/c1-5-6-7-8-12(4)10-9-11(2)3/h11-12H,5-10H2,1-4H3 |
Clé InChI |
DQHKBYZSYRJBMD-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)CCC(C)C |
SMILES canonique |
CCCCCC(C)CCC(C)C |
Synonymes |
2,5-dimethyldecane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



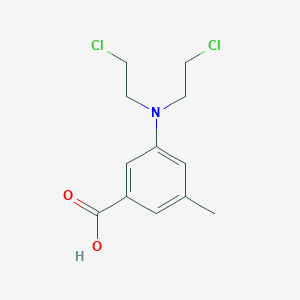
![2-Chloro-5,6,7,9,10,14b-hexahydroisoquinolino[2,1-d][1,4]benzodiazepine](/img/structure/B98223.png)

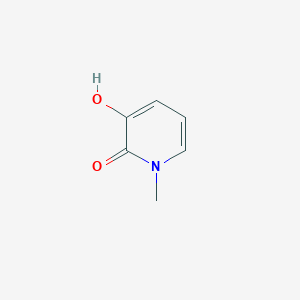
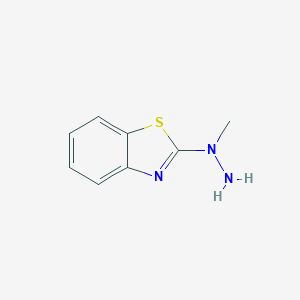
![(8S,9R,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B98227.png)
